4-Methylphenyl diphenylacetate
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Overview
Description
4-Methylphenyl diphenylacetate, also known as benzeneacetic acid, α-phenyl-, 4-methylphenyl ester, is an organic compound with the molecular formula C21H18O2 and a molecular weight of 302.36642 g/mol . This compound is characterized by its unique structure, which includes a 4-methylphenyl group attached to a diphenylacetate moiety. It is commonly used in various chemical and industrial applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylphenyl diphenylacetate typically involves the esterification of diphenylacetic acid with 4-methylphenol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methylphenyl diphenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-Methylphenyl diphenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methylphenyl diphenylacetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl phenylacetate: An ester of phenylacetic acid with a similar structure but different functional groups.
Diphenylacetic acid: The parent compound from which 4-methylphenyl diphenylacetate is derived.
Benzyl acetate: Another ester with a benzene ring but different substituents
Uniqueness: this compound is unique due to its specific combination of a 4-methylphenyl group and a diphenylacetate moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C21H18O2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(4-methylphenyl) 2,2-diphenylacetate |
InChI |
InChI=1S/C21H18O2/c1-16-12-14-19(15-13-16)23-21(22)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3 |
InChI Key |
SFEXVJBVOZDQKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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